molecular formula C22H22N4O3S B2760723 (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 899748-91-5

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B2760723
CAS RN: 899748-91-5
M. Wt: 422.5
InChI Key: MMOAZYLTEMRFTI-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested derivatives of piperazine for their antimicrobial and antifungal activities. Compounds with piperazine linkers have shown significant efficacy against various bacterial and fungal strains. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with MIC/MBC values indicating strong inhibitory activities. These compounds were also evaluated for their biofilm inhibition activities, showing more effective results than the reference drug Ciprofloxacin (Ahmed E. M. Mekky & S. Sanad, 2020). Similarly, other synthesized piperazine derivatives have been screened for their antibacterial and antifungal properties, highlighting the chemical scaffold's potential in addressing antimicrobial resistance (Hemant Suryavanshi & M. Rathore, 2017).

Antiprotozoal and Anticancer Properties

Research has also extended into the antiprotozoal and anticancer potential of piperazine derivatives. For example, novel thiazolidinone derivatives linked with piperazine were synthesized and evaluated for their leishmanicidal activity, showing strong activity against Leishmania major promastigotes. These findings suggest the potential utility of these compounds in developing treatments for neglected tropical diseases like leishmaniasis (A. Foroumadi et al., 2005). Furthermore, the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents was studied, revealing significant inhibitory effects on various cancer cell lines, suggesting a pathway for developing new anticancer agents (Kostyantyn Turov, 2020).

Dual-action Antidepressants

Research on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene has led to the synthesis of new dual antidepressant drugs. These compounds were evaluated for their in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, showing promising results for both activities. Such findings underscore the potential of piperazine derivatives in developing novel treatments for depression, with compounds showing dual-action mechanisms (S. Silanes et al., 2004).

properties

IUPAC Name

(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-13-19-20(14-16(15)2)30-22(23-19)25-11-9-24(10-12-25)21(27)8-5-17-3-6-18(7-4-17)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOAZYLTEMRFTI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.